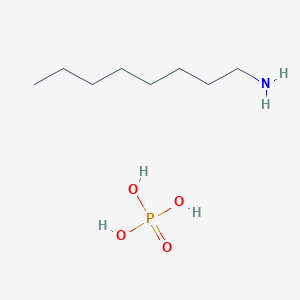

Octylamine phosphate

Description

Properties

CAS No. |

24260-67-1 |

|---|---|

Molecular Formula |

C8H22NO4P |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

octan-1-amine;phosphoric acid |

InChI |

InChI=1S/C8H19N.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h2-9H2,1H3;(H3,1,2,3,4) |

InChI Key |

BLNBPHNERLTQBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN.OP(=O)(O)O |

Origin of Product |

United States |

Advanced Separation and Extraction Processes Utilizing Octylamine Phosphate Interactions

Reactive Extraction Mechanisms and Equilibria

Reactive extraction is a sophisticated separation technique that enhances the partitioning of a solute from one phase to another through a chemical reaction between the solute and an extractant. researchgate.net In systems utilizing long-chain aliphatic amines like tri-n-octylamine (TOA), the process hinges on the formation of acid-amine complexes. researchgate.net This method is particularly effective for separating carboxylic acids from dilute aqueous solutions. researchgate.netresearchgate.net

Elucidation of Ion-Pair Formation in Liquid-Liquid Extraction

The primary mechanism governing the reactive extraction of acids with aminic extractants is the formation of an ion-pair. acs.orgcabidigitallibrary.org In a typical liquid-liquid extraction setup, the acidic solute (HA) from the aqueous phase interacts with the amine extractant (R₃N), which is dissolved in an immiscible organic phase (the diluent). This interaction, which occurs at the interface between the two liquids, forms an acid-amine complex. cabidigitallibrary.org

This complex formation can be described as an acid-base reaction where the amine, acting as a Brønsted base, is protonated by the acid. mdpi.com The resulting product is an ion-pair (R₃NH⁺A⁻) that is soluble in the organic phase and is thus extracted from the aqueous solution. acs.orgresearchgate.net The extent of this extraction is influenced by several factors, including the basicity of the amine relative to the anion of the extracted acid, the pH of the aqueous phase, and the concentrations of both the acid and the extractant. acs.orgacs.org For carboxylic acids, the extraction is most effective when the pH of the aqueous medium is lower than the acid's pKa, ensuring the acid is in its undissociated form, which is more readily extracted. scielo.br

Stoichiometric Complexation Studies and Equilibrium Constant Determination

Understanding the stoichiometry of the acid-amine complexes is crucial for optimizing the extraction process. The general reaction can be represented as:

m(HA) + n(S) ⇌ (HA)ₘ(S)ₙ

Here, HA represents the acid, S is the extractant (e.g., TOA), and (HA)ₘ(S)ₙ is the complex formed in the organic phase. acs.org The stoichiometric coefficients, m and n, indicate the number of acid and extractant molecules in the complex, respectively. These values are often determined by analyzing the loading factor (Z), which is the total concentration of acid in the organic phase divided by the total concentration of the extractant.

Research has identified various stoichiometric complexes depending on the specific acid and extraction conditions. For instance, in the extraction of propionic acid with TOA, (1:1) acid-amine complexes are commonly formed. researchgate.netscientific.net For other acids like glycolic and pimelic acid, multiple complexes, such as (1:1) and (2:1), may coexist in the organic phase. researchgate.netacs.org

Table 1: Stoichiometry and Equilibrium Constants for Acid Extraction with Tri-n-octylamine (TOA)

| Acid | Diluent | Identified Complex (Acid:Amine) | Equilibrium Constant | Reference |

|---|---|---|---|---|

| Propionic Acid | 1-Octanol / n-Heptane | (1:1) | - | scientific.net |

| Propionic Acid | Oleyl alcohol | (1:1) | - | researchgate.net |

| Glycolic Acid | Dichloromethane (B109758) | (1:1), (2:1) | K₁₁ and K₂₁ determined | acs.org |

| Nicotinic Acid | n-Dodecane / Lauryl alcohol | (1:1), (2:1) | Kₑ = 295.12 L/mol | researchgate.net |

| Pimelic Acid | Sunflower Oil | (1:1), (1:2), (2:1), (3:1) | K₁₁, K₁₂, K₂₁, K₃₁ determined | acs.org |

Influence of Diluents and Modifiers on Extraction Efficiency and Selectivity

The organic phase in reactive extraction typically consists of the extractant dissolved in a diluent, and often includes a modifier. mdpi.com

Diluents : These are solvents used to dissolve the extractant and improve the physical properties of the organic phase, such as viscosity and density. mdpi.comacs.org Diluents can be classified as inert or active. Inert diluents (e.g., alkanes like n-heptane, kerosene; aromatics like benzene) are nonpolar and have a minimal role in the extraction chemistry, primarily serving as a carrier for the extractant-acid complex. acs.orgscientific.net

Modifiers : These are active diluents, typically polar molecules like long-chain alcohols (e.g., 1-octanol, 1-decanol). acs.orgacs.org Modifiers play a crucial role by solvating the ion-pair complex, which enhances its solubility in the organic phase and prevents the formation of a third, unmanageable phase at high solute concentrations. acs.orgichem.md The addition of a modifier can significantly increase the extraction efficiency. mdpi.comacs.org

The choice of diluent and modifier profoundly impacts the distribution coefficient (Kᴅ) and extraction efficiency (%E). Polar, active diluents generally lead to higher extraction efficiencies for carboxylic acids compared to nonpolar, inert diluents because they better solvate the polar acid-amine complex. scientific.netresearchgate.net For example, the extraction of acrylic acid with TOA is more efficient in polar diluents than in nonpolar ones. scientific.net

Table 2: Effect of Diluents on the Extraction of Carboxylic Acids with Tri-n-octylamine (TOA)

| Acid | TOA Conc. | Diluent | Distribution Coefficient (Kᴅ) | Extraction Efficiency (%E) | Reference |

|---|---|---|---|---|---|

| Propionic Acid | 30% | Oleyl alcohol | 6.97 | - | researchgate.net |

| Propionic Acid | 30% | Ethyl acetate (B1210297) | 5.249 | - | researchgate.net |

| Propionic Acid | 30% | n-Heptane | 0.2783 | - | researchgate.net |

| Glycolic Acid | 0.573 kmol/m³ | Decan-1-ol | High | - | acs.org |

| Glycolic Acid | 0.573 kmol/m³ | MIBK | Medium | - | acs.org |

| Glycolic Acid | 0.573 kmol/m³ | n-Hexane | Low | - | acs.org |

| Acrylic Acid | 1.15 mol/kg | Dimethyl phthalate | - | 97.32% | researchgate.net |

Thermodynamic Characterization of Extraction Processes (e.g., Enthalpy and Entropy Changes)

Thermodynamic studies provide insight into the spontaneity and nature of the extraction reaction. The key parameters are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For the reactive extraction of carboxylic acids with TOA, the process is generally found to be exothermic, characterized by a negative enthalpy change (ΔH < 0). imanagerpublications.comcolab.ws This indicates that heat is released during the formation of the acid-amine complex and that the extraction process is favored at lower temperatures. researchgate.netimanagerpublications.com

Table 3: Thermodynamic Parameters for Reactive Extraction of Acids with TOA

| Acid | Extractant/Diluent System | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Reference |

|---|---|---|---|---|

| Propionic Acid | TOA in various diluents | Negative | Negative | imanagerpublications.com |

| Gallic Acid | TOA in Hexanol/Octanol (B41247) | Exothermic | - | colab.ws |

| Pimelic Acid | TOA in Sunflower Oil | -1320.11 J/mol | -3.63 J/mol·K | acs.org |

| Nicotinic Acid | TOA in n-Dodecane/Lauryl alcohol | -27.51 kJ/mol | -50.21 J/mol·K | researchgate.net |

Extraction of Organic Acids

The principles of reactive extraction using octylamine-based systems are widely applied to recover various organic acids from aqueous streams, particularly those generated in fermentation processes. scientific.net

Recovery of Carboxylic Acids (e.g., Propionic Acid, Glycolic Acid, Acrylic Acid)

Propionic Acid : Reactive extraction using tri-n-octylamine (TOA) is a highly effective method for recovering propionic acid. Studies have reported extraction efficiencies as high as 92% when using TOA in diluents like 1-decanol. tandfonline.com The extraction is influenced by TOA concentration, with the distribution coefficient increasing as the amine concentration rises. scientific.net The primary complex formed is a (1:1) acid-amine species. researchgate.netscientific.net The choice of diluent is critical; active diluents like oleyl alcohol and ethyl acetate provide significantly higher distribution coefficients than nonpolar diluents like n-heptane. researchgate.net

Glycolic Acid : The recovery of glycolic acid has been successfully demonstrated using TOA in a variety of diluents. acs.orgacs.org The efficiency of the extraction depends heavily on the diluent, following the order: dichloromethane > decan-1-ol > MIBK > benzene (B151609) > n-hexane. acs.orgacs.org The process involves the formation of both (1:1) and (2:1) acid-amine complexes. researchgate.net Optimization studies have shown that the concentrations of glycolic acid, TOA, and the modifier (e.g., decan-1-ol) are all critical parameters affecting the degree of extraction. tandfonline.comijcea.org

Acrylic Acid : The extraction of acrylic acid with TOA is greatly enhanced by the use of polar diluents, which can better solvate the resulting acid-amine complex. scientific.net High extraction efficiencies, up to 97.3%, have been achieved with TOA in solvents like dimethyl phthalate. researchgate.net Research has also explored the use of more environmentally friendly and less toxic diluents, such as edible oils (e.g., safflower oil, sesame oil) and long-chain alcohols (e.g., 1-octanol), with promising results. colab.wsresearchgate.net

Table 4: Summary of Extraction Performance for Various Carboxylic Acids with Tri-n-octylamine (TOA)

| Acid | Conditions | Extraction Efficiency (%E) / Distribution Coefficient (Kᴅ) | Reference |

|---|---|---|---|

| Propionic Acid | TOA in 1-decanol | Up to 92% Efficiency | tandfonline.com |

| Propionic Acid | 30% TOA in Toluene | Kᴅ = 2.73 | taylorfrancis.com |

| Propionic Acid | 30% TOA in Ethyl Acetate | Kᴅ = 4.92 | taylorfrancis.com |

| Glycolic Acid | 0.573 kmol/m³ TOA in Dichloromethane | Highest Kᴅ among tested diluents | acs.org |

| Glycolic Acid | Optimized with TOA/Cyclohexane/1-Decanol | Predicted 94.95% Efficiency | tandfonline.com |

| Acrylic Acid | 1.15 mol/kg TOA in Dimethyl phthalate | 97.32% Efficiency | researchgate.net |

| Acrylic Acid | TOA in Safflower Oil | 92.68% Efficiency | colab.ws |

Compound Index

Extraction of Phenolic and Dicarboxylic Acids (e.g., Gallic Acid, Pimelic Acid, Protocatechuic Acid)

Reactive extraction utilizing aminic compounds like tri-n-octylamine (TOA), often in conjunction with or compared to organophosphorus extractants such as tri-n-butyl phosphate (B84403) (TBP) and di-(2-ethylhexyl) phosphoric acid (D2EHPA), provides a highly efficient method for recovering valuable acids from aqueous streams, including fermentation broths and wastewater. chemmethod.comtandfonline.comsrce.hr The mechanism typically involves the formation of an acid-extractant complex that is soluble in the organic phase, thus facilitating its separation from the aqueous feed. tandfonline.comresearchgate.net

Gallic Acid: Research has extensively focused on the reactive extraction of gallic acid using tri-n-octylamine (TOA) and tri-n-butyl phosphate (TBP) in various diluents. acs.orgepa.gov Studies show that the choice of diluent significantly impacts the extraction efficiency. For instance, in one study, the solvent's ability to extract gallic acid with TOA was found to follow the order: 4-methylpentan-2-one (MIBK) > octane-1-ol > n-decane > kerosene. acs.org The combination of TOA with active diluents has been identified as particularly suitable for the recovery of gallic acid. acs.org The process is generally favored at lower temperatures, indicating an exothermic nature. acs.org A maximum extraction efficiency of 97.3% was achieved using Aliquat 336, another amine-based extractant, in hexanol at a lower temperature. acs.org

| Extractant System | Diluent | Max. Distribution Coefficient (K_D) | Max. Extraction Efficiency (E%) | Reference |

| Tri-n-octylamine (TOA) | 4-methylpentan-2-one (MIBK) | 12.61 | - | researchgate.net |

| Tri-n-butyl phosphate (TBP) | 4-methylpentan-2-one (MIBK) | 24.56 | - | researchgate.net |

| Tri-n-octylamine (TOA) | Sesame Oil | 3.54 | - | chemmethod.com |

| Aliquat 336 | Hexanol | - | 97.3% | acs.org |

Pimelic Acid: The reactive extraction of pimelic acid from dilute aqueous solutions has been successfully demonstrated using tri-n-octylamine (TOA) dissolved in non-toxic, natural oils like rice bran oil, sunflower oil, and soybean oil. acs.orgacs.org While physical extraction into these oils alone shows low distribution coefficients, the addition of TOA significantly enhances the separation. acs.org The highest extraction yield of 88.58% was achieved with TOA dissolved in sunflower oil. acs.org The formation of acid dimers in the organic phase is a factor, with soybean oil showing a higher tendency for dimerization compared to rice bran or sunflower oil. acs.org

| Extractant System | Diluent | Max. Distribution Coefficient (K_D) | Max. Extraction Yield (E%) | Reference |

| Tri-n-octylamine (TOA) | Sunflower Oil | 7.76 | 88.58% | acs.org |

| Tri-n-octylamine (TOA) | Rice Bran Oil | - | - | acs.org |

| Tri-n-octylamine (TOA) | Soybean Oil | - | - | acs.org |

Protocatechuic Acid: The efficacy of separating protocatechuic acid from aqueous solutions has been investigated using TOA, D2EHPA, and TBP. tandfonline.com Comparative studies in octanol showed that TOA achieved the highest extraction ability (91.2%), followed by TBP (88.64%) and D2EHPA (86.43%). tandfonline.com In all these systems, a 1:1 complex between the protocatechuic acid and the extractant is formed. tandfonline.com Further research using TOA in various diluents at different temperatures found that an extraction of 91.1% could be obtained at 313 K. researchgate.net The studies highlight the importance of parameters like loading ratio, distribution coefficient, and equilibrium complexation constants in designing an effective separation process for protocatechuic acid. researchgate.net

| Extractant | Diluent | Max. Extraction Efficiency (E%) | Stoichiometry (Acid:Extractant) | Reference |

| Tri-n-octylamine (TOA) | Octanol | 91.2% | 1:1 | tandfonline.com |

| Tri-n-butyl phosphate (TBP) | Octanol | 88.64% | 1:1 | tandfonline.com |

| Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Octanol | 86.43% | 1:1 | tandfonline.com |

Metal Ion Complexation and Separation in Research Contexts

Amine and phosphate extractants are instrumental in the solvent extraction and separation of various metal ions. tandfonline.comnih.gov The process relies on the ability of the extractant to form a neutral complex with the metal ion, often from a halide or nitrate (B79036) medium, which can then be transferred from the aqueous phase to the organic phase. acs.orgacs.org

The extraction of divalent transition metal cations from hydrochloric acid solutions by amine extractants has been a subject of significant research. acs.org More recent studies have explored novel material systems for this purpose. For example, titanium phosphate nanoparticles (TPNP) have been shown to incorporate metallic cations like Cd(II) and Hg(II) by replacing protons from the shell acid phosphates. researchgate.net The subsequent addition of n-octylamine to these metal-loaded nanoparticles results in the formation of n-octylammonium/phosphate ion pairs. researchgate.net It was observed that a higher concentration of the metal cation within the nanoparticle led to a lower amount of amine being adsorbed. researchgate.net Both the metal cations and the n-octylamine can be released in an acidic medium, demonstrating a potential pathway for separation and recovery. researchgate.net

The recovery of precious metals from acidic leachates is a critical application for octylamine-based extraction systems. Tri-n-octylamine has been identified as a powerful extractant for precious metals like gold, palladium, platinum, and rhodium from hydrochloric acid solutions. mdpi.comresearchgate.net

In one research application, divinylbenzene (B73037) homopolymeric microcapsules containing TOA were used in a column to separate palladium, platinum, and gold. researchgate.net The extraction order, indicated by the breakthrough point in the column, was found to be platinum, followed by palladium, and then gold. researchgate.net The successful mutual separation and elution of these metals were achieved using different eluents in a stepwise manner. researchgate.net

Furthermore, research into the recovery of rhodium from nitric acid solutions has shown that converting kinetically inert Rh(III) to the more reactive Rh(IV) form allows for high extraction levels with TOA. iaea.org Distribution coefficients for rhodium in a tri-n-octylamine-diethylbenzene system have reached values of 10 and higher, with extraction increasing as acidity decreases. iaea.org This highlights the potential for developing efficient processes for recovering valuable fission product rhodium from radioactive wastes. iaea.org

Self Assembly and Supramolecular Architectures Involving Octylamine Phosphate Units

Dynamical Properties of Self-Assembled Systems

The self-assembled systems formed by octylamine (B49996) and phosphate (B84403) units exhibit complex dynamical properties that are highly dependent on composition and temperature. Techniques such as ¹H NMR spectroscopy and rheometry are instrumental in probing these dynamics.

In the HDEHP/n-octylamine system, studies have revealed a composition-induced glass-forming behavior. acs.org The dynamics are a result of the interplay between the acid-base interactions of the polar heads and the steric hindrance and van der Waals interactions of the alkyl chains. acs.org The investigation of dynamic features like viscosity, self-diffusion coefficients, and longitudinal relaxation times as a function of composition and temperature provides insight into the microscopic processes at play.

For example, as the mole fraction of n-octylamine is varied, there are significant changes in the system's viscosity and the self-diffusion coefficients of the constituent molecules. acs.org The temperature dependence of these properties can be analyzed to determine activation energies for different dynamic processes, shedding light on the energy barriers that molecules must overcome to move within the structured environment. acs.org The formation of 1D ordered domains, as mentioned previously, directly impacts these dynamics, leading to enhanced diffusion in one direction while restricting it in others. acs.org This highlights a direct link between the supramolecular structure and the macroscopic dynamical properties of the material.

Table of Dynamic Properties in HDEHP/NOA Mixtures

| Property | Trend with increasing NOA mole fraction (approaching 0.5) | Reference |

| Zero-shear viscosity | Increases | acs.org |

| Self-diffusion coefficient | Decreases | acs.org |

| Structural Order | Increases, formation of 1D nanodomains | acs.org |

| Phase | Transition from liquid to waxy solid | acs.org |

Diffusion Behavior and Rheological Characteristics (e.g., Viscosity)

The mobility of molecules and the flow behavior of solutions containing octylamine and organophosphates are intricately linked to the formation of aggregates. Studies on analogous systems, such as mixtures of n-octylamine (NOA) and bis(2-ethylhexyl)phosphoric acid (HDEHP), provide significant insights into these properties. The interaction between the amine and the acidic phosphate leads to the formation of complex structures that profoundly influence both diffusion and viscosity.

In such systems, a continuous evolution of dynamic properties is observed as a function of the mole fraction of n-octylamine (XNOA). At low concentrations of NOA, the mixtures behave as Newtonian liquids, where viscosity is independent of the shear rate. As the concentration of n-octylamine increases, the solutions exhibit a significant rise in zero-shear viscosity and demonstrate pseudoplastic (shear-thinning) behavior at higher shear rates. This indicates the formation of larger, ordered supramolecular structures. The systems become viscoelastic, characterized by a single relaxation process. acs.org

The self-diffusion coefficients of the components are also strongly dependent on composition. Pure n-octylamine exhibits the highest mobility. As it is mixed with the organophosphate, the diffusion coefficient decreases, suggesting the formation of larger, slower-moving complexes due to the NOA+–HDEHP– interaction. acs.org The effect of temperature on these properties follows an Arrhenius relationship, with viscosity decreasing and diffusion coefficients increasing at higher temperatures. acs.org

Below is a table summarizing the rheological and diffusion characteristics observed in an analogous n-octylamine/organophosphate system.

| n-Octylamine Mole Fraction (XNOA) | Rheological Behavior | Viscoelasticity | Relative Diffusion Coefficient |

|---|---|---|---|

| Low (e.g., < 0.33) | Newtonian Liquid | Absent | High |

| Intermediate (e.g., 0.43) | Pseudoplastic (Shear-thinning) | Present (Single-element Maxwell fluid) | Intermediate |

| High (e.g., 0.50) | Gel-like (No steady flow) | Complex (Solid-like) | Low |

Composition-Induced Phase Transitions in Amphiphilic Mixtures

Changes in the composition of amphiphilic mixtures containing octylamine-phosphate units can trigger distinct phase transitions. These transitions correspond to abrupt changes in the macroscopic properties of the material, driven by the reorganization of molecules into different supramolecular structures.

In the n-octylamine (NOA)/bis(2-ethylhexyl)phosphoric acid (HDEHP) system, a significant phase transition occurs at a specific composition. As the mole fraction of NOA approaches 0.50, the system undergoes an abrupt transformation from a transparent liquid to a waxy, solid-like gel. acs.org This transition marks a critical point where the underlying molecular organization shifts dramatically, leading to a loss of steady flow and the emergence of solid-like dynamic moduli. acs.org

Generally, in aqueous solutions of amphiphiles, composition changes can induce transitions between various phases, such as from isotropic micellar suspensions to hexagonal phases of cylindrical micelles, and further to lamellar phases. nih.gov These transitions are characterized by changes in the long-range order and connectivity of the self-assembled structures. nih.gov The transition in the octylamine-organophosphate system from a liquid to a waxy solid is a clear example of such a composition-induced structural change, driven by the specific interactions between the amine and phosphate headgroups and the packing of their alkyl chains.

Computational and Theoretical Modeling of Self-Assembly Processes

Computational modeling provides powerful tools for understanding the molecular-level details of self-assembly processes that are often inaccessible through experimental methods alone. Techniques like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) offer insights into the structure, dynamics, and energetics of supramolecular architectures.

Molecular Dynamics Simulations for Structural Insights

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.uaresearchgate.net This technique is widely employed to investigate the self-assembly of amphiphilic molecules, including those with octyl chains and phosphate groups. Both all-atom and coarse-grained (CG) simulation approaches are utilized. CG simulations, where groups of atoms are represented as single beads, are particularly effective for studying large-scale phenomena like micelle or liposome formation, which occur over longer time and length scales. nih.govfrontiersin.org

For systems containing octyl groups and phosphate moieties, MD simulations can reveal the dynamic process of aggregation. Simulations often show that randomly distributed lipid or surfactant molecules first aggregate into smaller clusters, which then merge to form larger, more stable structures like vesicles or micelles. nih.gov Key structural parameters, such as the radius of gyration, can be calculated from the simulation trajectory to monitor the stability and size of the self-assembled structures. nih.gov While specific MD studies on octylamine phosphate were not identified, simulations of analogous systems like dioleoyl-trimethylammonium-propane (DOTAP) with phosphate-containing lipids demonstrate the power of this method to elucidate the formation of complex assemblies. nih.gov These simulations provide detailed structural models and insights into how interactions like electrostatic and hydrophobic forces stabilize the resulting architectures. nih.gov

Density Functional Theory and Other Quantum Chemical Approaches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of this compound, DFT can provide fundamental insights into the non-covalent interactions that govern self-assembly. It is particularly useful for understanding the nature of the ionic bond between the protonated octylammonium cation and the deprotonated phosphate anion.

Adsorption Phenomena Mediated by Octylamine Phosphate Interactions

Surface Adsorption Mechanisms of Octylammonium Species

The adsorption of octylammonium ions, the protonated form of octylamine (B49996), onto solid surfaces is a complex phenomenon driven by a combination of forces. The nature of the surface and the composition of the solution are critical factors that determine the dominant adsorption mechanism.

Electrostatic Adsorption on Charged Solid Surfaces

Electrostatic attraction is a primary driving force for the adsorption of cationic species like octylammonium ions onto negatively charged surfaces. researchgate.netpsu.edu In aqueous solutions, most solid surfaces develop an electrical charge through processes such as the dissociation of surface functional groups or the adsorption of ions from the solution. psu.edu When a solid surface possesses a net negative charge, it attracts positively charged octylammonium ions from the bulk solution, leading to their accumulation at the solid-liquid interface. researchgate.netacs.org This process is a key mechanism in the adsorption of surfactants onto solid particles. researchgate.net

The extent of electrostatic adsorption is influenced by several factors, including the surface charge density of the solid, the concentration of octylammonium ions, and the ionic strength of the solution. acs.org A higher negative surface charge will generally lead to a greater adsorption of octylammonium ions. Similarly, increasing the concentration of octylammonium ions in the solution will favor adsorption until the surface becomes saturated. The ionic strength of the solution can have a more complex effect; while high ionic strength can screen the electrostatic attraction and reduce adsorption, it can also promote the aggregation of surfactant molecules, which may enhance their presence at the surface.

Surface Complexation and Ligand Exchange Mechanisms

Beyond simple electrostatic attraction, octylammonium species can adsorb onto surfaces through the formation of surface complexes and ligand exchange reactions. researchgate.netresearchgate.net Surface complexation involves the formation of a direct chemical bond between the octylammonium ion and specific sites on the solid surface. msu.ru This type of interaction is often more specific and stronger than electrostatic adsorption.

Ligand exchange is a common mechanism for the adsorption of anions like phosphate (B84403) onto mineral surfaces, particularly those of metal oxides and hydroxides. mdpi.commdpi.com In this process, a phosphate ion from the solution displaces a ligand, such as a hydroxyl group, from the mineral surface and becomes directly bonded to a metal center. While octylamine itself is a cation, its interaction with phosphate in solution can lead to the formation of ion pairs or complexes. These octylamine-phosphate entities can then interact with surfaces.

In some systems, the adsorption of octylammonium can modify the surface, making it more amenable to the subsequent adsorption of other species. For instance, the presence of octylammonium on a surface can create a hydrophobic layer, which can then interact with other nonpolar molecules or parts of molecules. The formation of inner-sphere complexes, where there is no water molecule between the adsorbing ion and the surface, is a key aspect of strong adsorption and is often involved in surface complexation and ligand exchange. mdpi.com

Adsorbent Development with Octylamine Functionalization

The unique properties of octylamine make it a valuable functional group for modifying adsorbents to enhance their capacity and selectivity for various pollutants, particularly metal ions.

Functionalized Clay Minerals (e.g., Vermiculite) for Metal Ion Adsorption

Clay minerals, such as vermiculite (B1170534), are attractive adsorbent materials due to their layered structure, high surface area, and cation exchange capacity. researchgate.net However, their natural adsorption capacity for certain pollutants can be limited. Functionalization with organic molecules like octylamine can significantly improve their performance.

In a notable study, vermiculite was functionalized with octylamine to create a novel organoclay (OCT-VER) for the simultaneous removal of cadmium (Cd(II)) and lead (Pb(II)) ions from water. researchgate.net The modification with octylamine enhanced the affinities of the vermiculite for both metal ions. The primary mechanisms for the enhanced adsorption were identified as ion-exchange and complexation. researchgate.net The amino groups of the octylamine provide active sites for the complexation of metal ions.

The table below summarizes the enhanced adsorption capacities of octylamine-functionalized vermiculite (OCT-VER) compared to unmodified vermiculite (VER) for Cd(II) and Pb(II) in both single and binary metal systems.

| Adsorbent | Metal Ion | System | Maximum Adsorption Capacity (mg·g⁻¹) |

| VER | Cd(II) | Single | 45.245 |

| OCT-VER | Cd(II) | Single | 69.595 |

| VER | Pb(II) | Single | 102.289 |

| OCT-VER | Pb(II) | Single | 184.603 |

| VER | Cd(II) & Pb(II) | Binary | 37.539 (Cd), 78.265 (Pb) |

| OCT-VER | Cd(II) & Pb(II) | Binary | 61.630 (Cd), 121.986 (Pb) |

Data sourced from Ahmed et al. (2020) researchgate.net

This demonstrates that octylamine functionalization can be a highly effective strategy for developing low-cost and efficient adsorbents for heavy metal remediation. researchgate.net

Potential Applications in Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a widely used sample preparation technique that relies on the partitioning of analytes between a solid phase and a liquid phase. The development of novel sorbents with high selectivity and efficiency is crucial for advancing SPE methodologies. Octylamine-functionalized materials have shown significant promise in this area.

For example, a magnetic graphene sorbent functionalized with octylamine was developed for the dispersive solid-phase extraction (d-SPE) of various organic micropollutants from aqueous samples. nih.gov The octyl chains introduced a hydrophobic character to the graphene, which, along with π-π interactions, facilitated the extraction of the target analytes. nih.gov This method proved to be effective, simple, and low-cost for determining these compounds at very low concentrations. nih.gov The use of magnetic nanoparticles as the support for the octylamine-functionalized sorbent also allows for easy separation of the adsorbent from the sample matrix. acs.org

Fundamental Studies on Phosphate Adsorption in Related Systems

Understanding the fundamental principles of phosphate adsorption is crucial for contexts where octylamine-phosphate interactions are relevant, such as in froth flotation for phosphate ore beneficiation. mdpi.comcore.ac.uk The adsorption of phosphate onto mineral surfaces is a key process that controls its mobility and availability in natural and engineered systems. mdpi.commdpi.com

Phosphate adsorption is strongly influenced by the properties of the mineral surface and the solution chemistry. researchgate.net Iron and aluminum oxides and hydroxides are particularly important in adsorbing phosphate, primarily through the formation of inner-sphere surface complexes. mdpi.commdpi.com This process involves the displacement of surface hydroxyl groups by phosphate ions, leading to a strong, covalent-like bond. mdpi.com

The pH of the solution is a critical factor, as it affects both the speciation of phosphate in solution (e.g., H₂PO₄⁻, HPO₄²⁻) and the surface charge of the minerals. mdpi.commdpi.com Generally, phosphate adsorption on iron and aluminum oxides decreases with increasing pH. mdpi.com However, in the presence of minerals like vermiculite, an increase in pH under certain conditions can enhance phosphate retention due to the release of exchangeable cations that can precipitate with phosphate. mdpi.com

The kinetics of phosphate adsorption often show an initial rapid phase followed by a slower, long-term reaction. mdpi.com The initial rapid step is typically attributed to ligand exchange on easily accessible surface sites, while the slower phase may involve diffusion into micropores or the slow transformation of surface complexes. mdpi.comusu.edu

The presence of other ions in solution can also affect phosphate adsorption through competition for adsorption sites. researchgate.net For instance, organic ligands can compete with phosphate for surface sites on minerals, potentially reducing phosphate adsorption. researchgate.net

Kinetic and Isotherm Modeling of Adsorption Processes

To understand the efficiency and mechanism of phosphate adsorption onto amine-functionalized materials, kinetic and isotherm models are employed. These models provide crucial insights into the adsorption rate, the capacity of the adsorbent, and the nature of the interaction between phosphate ions and the active sites of the material.

Kinetic studies reveal how quickly the adsorption process reaches equilibrium. The pseudo-second-order (PSO) model is frequently found to best describe the kinetics of phosphate adsorption on amine-functionalized materials, suggesting that the rate-limiting step is chemisorption. researchgate.netresearchgate.netlidsen.com This model implies that each phosphate ion is adsorbed onto two active sites, forming a stable bond. nih.gov The PSO model is preferred over the pseudo-first-order model when the correlation coefficient (R²) is higher, indicating a better fit to the experimental data. researchgate.netnih.gov

Adsorption isotherms describe the equilibrium relationship between the concentration of phosphate in the solution and the amount adsorbed onto the solid phase at a constant temperature. The Langmuir isotherm and the Freundlich isotherm are the most common models used to analyze this relationship.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface, where all adsorption sites have equal affinity for the adsorbate. lidsen.comnih.gov A good fit to the Langmuir model, indicated by a high R² value, suggests a uniform surface and a finite number of identical adsorption sites. researchgate.netnih.gov

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. orientjchem.orgresearchgate.net When the Freundlich model provides a better fit, it indicates a multilayer adsorption process on a heterogeneous surface. researchgate.netorientjchem.org

Research on various amine-functionalized adsorbents has provided specific parameters for these models, quantifying their performance in phosphate removal. For instance, a study on organosolv lignin (B12514952) grafted with 3-aminopropyltriethoxysilane (B1664141) (OL-APTES-H⁺) found that the Langmuir model best described the adsorption process, indicating monolayer coverage. nih.gov Similarly, amine-functionalized, epichlorohydrin-grafted cellulose (B213188) (Cell-g-E/PEI) was also analyzed using these models, with the Freundlich model providing the best fit in that case. researchgate.net

Table 1: Kinetic and Isotherm Model Parameters for Phosphate Adsorption on Amine-Functionalized Adsorbents

| Adsorbent | Kinetic Model | Isotherm Model | Parameters | Reference |

|---|---|---|---|---|

| Organosolv Lignin-APTES-H⁺ | Pseudo-Second-Order | Langmuir | qₘₐₓ: 21.12 mg/g Kₗ: Varies with temp. R²: 0.99 | nih.gov |

| Freundlich | Kբ: Varies with temp. n: Varies with temp. R²: 0.87-0.92 | |||

| Cellulose-g-E/PEI | Pseudo-Second-Order | Langmuir | Data not specified as best fit | researchgate.net |

| Freundlich | Best fit, specific parameters not detailed in abstract | |||

| Quaternary Amine-Functionalized Reed Straw | Pseudo-Second-Order | Langmuir | qₘₐₓ: 8.337 mg/g | mdpi.com |

| Freundlich | Parameters not specified |

pH Dependence and Ionic Strength Effects on Adsorption Affinity

The adsorption of phosphate onto amine-functionalized materials is highly sensitive to the solution's pH and ionic strength, as these factors directly influence the surface charge of the adsorbent and the speciation of phosphate ions.

pH Dependence: The pH of the solution is a critical parameter governing the adsorption process. The surface of amine-functionalized adsorbents becomes protonated (positively charged) under acidic conditions (pH < pKa of the amine groups). nih.govresearchgate.net This positive charge creates a strong electrostatic attraction with the negatively charged phosphate species (primarily H₂PO₄⁻ and HPO₄²⁻) present in the water. nih.govresearchgate.net

Consequently, the maximum phosphate adsorption capacity is typically observed in the acidic pH range. researchgate.netnih.govnih.gov For example, polyethyleneimine-modified biochar showed peak phosphate adsorption at a pH of 3. nih.gov Another adsorbent, made from organosolv lignin functionalized with APTES, reached its maximum adsorption capacity of 21.12 mg/g at pH 5. nih.gov As the pH increases into the alkaline range, the adsorbent surface becomes deprotonated and negatively charged, leading to electrostatic repulsion with the phosphate anions and a significant decrease in adsorption efficiency. nih.govmdpi.com

Ionic Strength Effects: The ionic strength of the solution, which is a measure of the total concentration of ions, can also impact phosphate adsorption. Generally, an increase in ionic strength leads to a decrease in phosphate removal by amine-functionalized adsorbents. nih.gov This is attributed to the "screening effect," where other co-existing anions in the solution (e.g., Cl⁻, SO₄²⁻, NO₃⁻) compete with phosphate ions for the positively charged adsorption sites on the material's surface. nih.govconicet.gov.ar This competition reduces the electrostatic potential between the adsorbent and the phosphate ions, thereby lowering the adsorption affinity. However, in some systems involving inner-sphere complexation, the adsorption can be independent of ionic strength. mdpi.com For adsorbents where electrostatic attraction is the dominant mechanism, such as with amine-functionalized surfaces, the effect of ionic strength is typically significant. nih.gov

Table 2: Influence of pH and Ionic Strength on Phosphate Adsorption

| Adsorbent | Optimal pH for Adsorption | Effect of Increasing Ionic Strength | Reference |

|---|---|---|---|

| Polyethyleneimine (PEI)-modified Biochar | 3.0 | Decreased adsorption | nih.gov |

| Organosolv Lignin-APTES-H⁺ | 5.0 | Monovalent ions enhanced adsorption, divalent anions caused slight reduction | nih.gov |

| Cellulose-g-E/PEI | 4.5 | Not explicitly stated, but competitive anion presence studied | researchgate.net |

| La(OH)₃/CK-DETA (Amine-functionalized) | ~4.0 | Excellent selectivity, minimal interference from common anions | nih.govresearchgate.net |

Analytical and Characterization Techniques for Octylamine Phosphate Systems

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for elucidating the structural details and chemical interactions within octylamine-phosphate systems. These methods provide insights into the molecular structure, the nature of the bonding between the octylamine (B49996) and phosphate (B84403) moieties, and the formation of complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of octylamine-phosphate systems. researchgate.netuu.nlnih.gov Specifically, ¹H NMR provides detailed information about the hydrogen atoms within the octylamine molecule, allowing for the confirmation of its structure and the investigation of its interaction with phosphate.

In a typical ¹H NMR spectrum of octylamine, characteristic signals corresponding to the different proton environments in the alkyl chain and the amine group are observed. researchgate.netchemicalbook.comnih.gov For instance, the terminal methyl (-CH₃) protons, the methylene (B1212753) (-CH₂-) protons along the chain, and the protons of the amino (-NH₂) group will each have distinct chemical shifts. rsc.orgepj-conferences.org The integration of these signals can be used to determine the relative number of protons in each environment, confirming the octylamine structure.

When octylamine interacts with phosphoric acid to form octylamine phosphate, changes in the chemical shifts of the protons, particularly those near the amine group, can be observed. This is due to the protonation of the amine group (forming an ammonium (B1175870) ion) and the subsequent ion-pairing with the phosphate anion. These spectral changes provide direct evidence of the formation of the octylamine-phosphate salt. Diffusion-ordered NMR spectroscopy (DOSY) can also be employed to study the association and exchange dynamics of octylamine ligands with surfaces, which is relevant in systems where this compound acts as a surface-active agent. uu.nl

Table 1: Representative ¹H NMR Data for Octylamine

| Functional Group | Chemical Shift Range (ppm) | Multiplicity |

| -CH₃ (Terminal) | ~0.9 | Triplet |

| -(CH₂)n- | ~1.2-1.5 | Multiplet |

| -CH₂-NH₂ | ~2.6 | Triplet |

| -NH₂ | Variable | Singlet (broad) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Identification

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the chemical bonds and functional groups present in a sample, making it highly suitable for studying the interaction between octylamine and phosphoric acid. ttu.edu By analyzing the absorption of infrared radiation at specific frequencies, FTIR can confirm the formation of this compound and characterize the nature of the chemical interactions. rsc.orgresearchgate.netresearchgate.net

The FTIR spectrum of octylamine exhibits characteristic peaks for N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹, and C-H stretching vibrations of the alkyl chain around 2850-2960 cm⁻¹. researchgate.netchula.ac.th Upon reaction with phosphoric acid to form this compound, significant changes in the FTIR spectrum are observed. The N-H stretching peaks of the primary amine are replaced by broader absorption bands corresponding to the N-H stretching of the ammonium ion (R-NH₃⁺), which is formed upon protonation. Additionally, new absorption bands corresponding to the P-O and P=O stretching vibrations of the phosphate group will appear. asianpubs.org

These spectral changes, particularly the shift and broadening of the N-H bands and the appearance of phosphate-related bands, serve as definitive evidence of the acid-base reaction and the formation of the ionic bond between the octylammonium cation and the phosphate anion. chula.ac.th

Table 2: Key FTIR Absorption Bands for Octylamine and this compound

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) |

| Primary Amine (Octylamine) | N-H Stretch | 3300-3500 |

| Alkyl Chain (Octylamine) | C-H Stretch | 2850-2960 |

| Ammonium (Octylammonium Phosphate) | N-H Stretch | Broader bands, shifted |

| Phosphate (Octylammonium Phosphate) | P-O Stretch | ~1000-1100 |

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the analytical separation and quantification of components in a mixture. In the context of this compound, it is most notably used as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) to facilitate the separation of various analytes. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) as an Analytical Tool

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) is a powerful chromatographic technique that enhances the retention and separation of ionic and highly polar compounds on a non-polar stationary phase. nih.govlcms.czwaters.com this compound is frequently used as an ion-pairing reagent in the mobile phase for this purpose. tandfonline.comnih.govresearchgate.netchromatographyonline.com

In IP-RP-LC, the octylammonium ions from the dissolved this compound in the mobile phase adsorb onto the hydrophobic surface of the C18 stationary phase. This creates a dynamic ion-exchange surface. When a sample containing anionic analytes (such as oligonucleotides or deprotonated acids) is introduced, these analytes can form ion pairs with the adsorbed octylammonium ions. lcms.czresearchgate.net This interaction increases the retention of the anionic analytes on the column, allowing for their separation based on differences in their charge, size, and hydrophobicity.

The concentration of this compound in the mobile phase, as well as the pH, are critical parameters that are optimized to achieve the desired separation. tandfonline.comjfda-online.comnih.gov This technique has been successfully applied to the separation of a wide range of analytes, including herbicides, nitrates, and nitrites in various matrices. tandfonline.comjfda-online.com

High-Performance Liquid Chromatography (HPLC) Applications for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, and the use of this compound as a mobile phase component significantly broadens its applicability. sigmaaldrich.comresearchgate.netjfda-online.com The primary role of this compound in HPLC is as an ion-pairing reagent in reversed-phase separations, as detailed in the previous section.

Several studies have demonstrated the successful application of HPLC methods utilizing this compound for the determination of various compounds. For example, an HPLC method with UV detection was developed for the analysis of nitrate (B79036) and nitrite (B80452) in vegetables, using a mobile phase containing 0.01 M octylammonium orthophosphate. jfda-online.com This method proved to be simple, rapid, and sensitive. jfda-online.com Similarly, another HPLC method employed a 5.0 mmol/L solution of octylamine o-phosphate to separate triazine herbicides in surface waters. tandfonline.com

These applications highlight the utility of this compound in creating robust and efficient HPLC methods for the separation and quantification of anionic species that are otherwise difficult to retain and resolve on standard reversed-phase columns.

Table 3: Examples of HPLC Applications Using this compound

| Analyte(s) | HPLC Conditions | Reference |

| Triazine Herbicides | Mobile Phase: 5.0 mmol/L octylamine o-phosphate in acetonitrile/water (45/55), pH 6.4. Detection: UV at 230 nm. | tandfonline.com |

| Nitrate and Nitrite | Mobile Phase: 0.01 M octylammonium orthophosphate in 30% (v/v) methanol, pH 7.0. Detection: UV. | jfda-online.com |

| Total Free Iodine | Mobile Phase: 5 mmol L⁻¹ octylamine and 5 mmol L⁻¹ sodium dihydrogen phosphate, pH 6.0. Detection: UV-vis. | nih.gov |

| 3'-phosphoadenosine 5'-phosphate (PAP) | Mobile Phase: Methanol and water containing 75 mM KH₂PO₄, 100mM NH₄Cl, and 1mM 1-octylamine (pH 4.55). Detection: UV. | nih.gov |

X-ray Diffraction (XRD) for Structural and Morphological Analysis

X-ray Diffraction (XRD) is a cornerstone technique for probing the crystalline structure and morphology of materials. In the context of octylamine-phosphate systems, it is instrumental in understanding the arrangement of molecules in both intercalated and self-assembled forms.

Characterization of Intercalated Layered Materials

The intercalation of octylamine into layered phosphate materials significantly alters their interlayer spacing, a change that is readily quantifiable by XRD. Studies on layered metal phosphates, such as calcium phosphates, demonstrate that introducing octylamine between the inorganic layers leads to a measurable increase in the basal spacing. acs.orgrsc.org This expansion is a direct consequence of the accommodation of the octyl chains within the galleries of the host material.

For instance, the intercalation of octylamine into monocalcium phosphate monohydrate (MCPM) has been studied to create novel hybrid materials. rsc.org The resulting XRD patterns show a distinct shift of the (0k0) reflections to lower 2θ angles, indicating an expansion of the interlayer distance. acs.org The degree of this expansion can provide information on the orientation and packing of the octylamine molecules, whether they form monolayers, bilayers, or tilted arrangements within the phosphate layers.

A study on a layered titanium phosphate, Ti(HPO₄)₂·H₂O, showed that intercalation with n-alkylamines, including octylamine, resulted in compounds with the general formula Ti(OPO₃)₂·2CₙH₂ₙ₊₁NH₃·H₂O. psu.edu XRD analysis is crucial in these cases to confirm the successful intercalation and to determine the resulting disposition of the guest amine molecules within the interlayer region of the phosphate host. psu.edu

Investigation of Ordered Self-Assembled Structures

Beyond intercalation, octylamine and phosphate-containing molecules can form highly ordered supramolecular structures through self-assembly. XRD, along with small-angle and wide-angle X-ray scattering (SAXS/WAXS), is pivotal in characterizing these arrangements.

In a notable study, mixtures of bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA) were found to form a waxy solid at a specific molar ratio (XNOA = 0.50). acs.org SAXS and WAXS investigations revealed that this mixture is characterized by extended, hexagonally packed unidirectional structures. acs.org These structures consist of interconnected hydrophilic cores that form rods extending for hundreds of nanometers, with the alkyl chains facing outwards. acs.org The XRD data provides the precise lateral inter-rod distance, offering a detailed picture of the self-assembled architecture. acs.org

Another research effort focused on the synthesis of a reductive amination of oxidized alginate derivative (RAOA) by grafting hydrophobic octylamine onto the alginate backbone. While the raw sodium alginate (SA) showed a typical amorphous XRD pattern, the RAOA derivative exhibited characteristic diffraction peaks, indicating a change in the crystalline structure due to the chemical modification and subsequent self-assembly. mdpi.com

The table below summarizes findings from XRD analysis on octylamine-phosphate systems.

| System | Analytical Technique | Key Findings | Reference |

| Octylamine intercalated MCPM | XRD | Successful intercalation confirmed by an increase in interlayer spacing. | acs.orgrsc.org |

| HDEHP/n-Octylamine Mixture (XNOA=0.5) | SAXS/WAXS | Formation of extended hexagonally packed unidirectional structures with a defined inter-rod distance. | acs.org |

| Reductive Amination of Oxidized Alginate with Octylamine (RAOA) | XRD | Change from an amorphous to a more structured pattern, indicating successful grafting and altered crystallinity. | mdpi.com |

Microscopic and Scattering Techniques for Supramolecular Characterization

To visualize the morphology and determine the size distribution of the larger structures formed by octylamine-phosphate self-assembly, microscopic and light scattering techniques are indispensable.

Transmission Electron Microscopy (TEM) for Morphology of Self-Assembled Micelles

Transmission Electron Microscopy (TEM) provides direct imaging of the morphology of self-assembled structures. In a study involving the reductive amination of oxidized alginate with octylamine (RAOA), TEM was used to evaluate the morphology of the resulting self-assembled micelles in a NaCl solution. mdpi.com The TEM images revealed that the RAOA formed regular, spherical micelles with good structural integrity, a result of the hydrophobic associations driving the self-assembly. mdpi.com In contrast, the unmodified sodium alginate only formed irregular aggregates. mdpi.com

Dynamic Light Scattering (DLS) for Size and Zeta Potential Determination of Aggregates

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in a suspension. It is also frequently used to determine the zeta potential, which provides a measure of the surface charge and stability of colloidal aggregates. acs.orgresearchgate.net

In the same study of RAOA, DLS was employed to measure the size and zeta potential of the self-assembled micelles. The results showed that the RAOA micelles had an average hydrodynamic diameter of 277 nm with a narrow polydispersity index (PDI) of 0.19, indicating a relatively uniform size distribution. mdpi.com The zeta potential was found to be approximately -69.8 mV, suggesting high stability of the micelles in the solution due to strong electrostatic repulsion. mdpi.com

The following table presents data obtained from TEM and DLS characterization of octylamine-modified alginate micelles.

| Parameter | Value | Analytical Technique | Reference |

| Morphology | Regular, spherical | TEM | mdpi.com |

| Average Hydrodynamic Diameter | 277 nm | DLS | mdpi.com |

| Polydispersity Index (PDI) | 0.19 | DLS | mdpi.com |

| Zeta Potential | -69.8 mV | DLS | mdpi.com |

Electrometric and Rheological Studies of Solution Behavior

The behavior of octylamine-phosphate systems in solution can be further understood through electrometric and rheological measurements, which probe the electrical and flow properties, respectively.

Rheological studies measure the response of a material to applied stress or strain, providing information about its viscosity and viscoelastic properties. In the case of the bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA) system, rheological measurements demonstrated a significant increase in viscosity as the mole fraction of NOA approached 0.5. acs.org This diverging behavior points to a cooperative effect due to the formation of a supramolecular structure, which macroscopically manifests as a transition from a transparent liquid to a waxy solid. acs.org Such studies are crucial for understanding how molecular interactions translate into macroscopic material properties.

The table below summarizes the types of information gained from electrometric and rheological studies.

| Study Type | Technique | Information Gained | Example System | Reference |

| Electrometric Studies | Conductivity Measurement | Correlation of conductivity with the presence of different chemical species. | Nitric acid-TBP system | ijacskros.com |

| Electrometric Studies | Potentiometric Titration | Quantification of acidic/basic components, determination of product purity. | Amine salts of alkyl acid phosphates | lyzhongdachem.comgoogle.com |

| Rheological Studies | Shear Strain Rheometry | Viscosity changes, formation of supramolecular structures, liquid-to-solid transitions. | HDEHP/n-Octylamine mixtures | acs.org |

Dielectric Studies and Molar Polarization for Intermolecular Associations

Dielectric studies are instrumental in understanding the nature and extent of molecular interactions in liquid mixtures, such as those involving octylamine and phosphate compounds. asianpubs.org By measuring the dielectric constant (ε), a macroscopic property, one can infer details about microscopic phenomena like dipole-dipole interactions and hydrogen bonding, which govern the formation of molecular aggregates. asianpubs.orgresearchgate.net

In multicomponent systems, such as those containing tri-n-octylamine (TOA) and tri-n-butyl phosphate (TBP) in a non-polar diluent, dielectric measurements reveal how molecules associate. asianpubs.org The dielectric constant of such a mixture is sensitive to the formation of complexes and changes in the net dipole moment of the associating species. asianpubs.org For instance, studies on ternary systems of TOA/TBP/Octanoic Acid in n-hexane and 1-hexanol (B41254) have shown that the dielectric constant varies with the mole fraction of the components and with temperature. asianpubs.orgasianpubs.org

From the experimental dielectric constant and density data, the molar polarization can be calculated. This derived property provides further insight into the intermolecular forces at play. asianpubs.orgresearchgate.net The analysis of molar polarization helps to characterize the solute-solvent interactions and the degree of association between the polar components in the mixture. asianpubs.orgresearchgate.net

Research on a ternary system of Tri-n-octylamine (TOA)/Tri-n-butyl phosphate (TBP)/Octanoic acid (OA) dissolved in a mixture of n-hexane and 1-hexanol provides concrete data on these phenomena. The dielectric constants were measured at various temperatures and mole fractions, as detailed in the table below.

Table 1: Dielectric Constant (ε) Values for Ternary Systems at Different Temperatures and Mole Fractions (X)

| Temperature (K) | System | X = 0.1 | X = 0.2 | X = 0.4 | X = 0.6 |

|---|---|---|---|---|---|

| 303.15 | TOA + n-hexane + 1-hexanol | 2.074 | 2.084 | 2.175 | 2.282 |

| TBP + n-hexane + 1-hexanol | 2.920 | 4.007 | 5.247 | 6.455 | |

| 308.15 | TOA + n-hexane + 1-hexanol | 1.978 | 2.042 | 2.138 | 2.255 |

| TBP + n-hexane + 1-hexanol | 2.969 | 4.041 | 5.207 | 6.542 | |

| 313.15 | TOA + n-hexane + 1-hexanol | 2.919 | 2.108 | 2.274 | 2.305 |

| TBP + n-hexane + 1-hexanol | 2.807 | 3.846 | 5.042 | 6.212 |

Data sourced from a study on molecular interactions in ternary systems. Note: Mole fractions are approximate representations for clarity. researchgate.net

Viscosity and Rheometry in Characterizing Self-Assembled Systems

Viscosity and rheometry are powerful techniques for probing the structure and dynamics of self-assembled systems, which are common in octylamine-phosphate mixtures due to acid-base interactions and amphiphilic character. researchgate.net Rheology, the study of the flow of matter, provides information on viscoelastic properties, which are direct indicators of the underlying supramolecular architecture. acs.org

In systems like bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA), rheological measurements have been used to track the transition from a simple liquid to a highly structured, gel-like state as a function of composition. acs.org These studies are typically performed using a shear strain-controlled rheometer, which can measure the storage modulus (G′) and loss modulus (G″) as a function of angular frequency (ω). acs.orgmdpi.com G′ represents the elastic (solid-like) component, while G″ represents the viscous (liquid-like) component. acs.org

Research has shown that as the mole fraction of n-octylamine approaches a 1:1 ratio with HDEHP, the viscosity of the mixture increases dramatically. acs.org This diverging behavior points to a cooperative effect where a proton is transferred from the acidic phosphate (HDEHP) to the basic amine (NOA). researchgate.netacs.org The resulting charged species, an ion pair, establishes strong hydrogen bonds and segregates its alkyl chains, leading to the formation of extensive, needle-like heterostructures. acs.orgkinampark.com

The rheological profile of these systems changes significantly with composition:

Low n-octylamine concentration (X_NOA < 0.43): The mixtures behave as Newtonian fluids, where viscosity is independent of the shear rate. acs.org

Approaching equimolar ratio (X_NOA → 0.5): The system shows a progressive increase in viscosity and the formation of a supramolecular structure. acs.org

Equimolar ratio (X_NOA = 0.5): The mixture exhibits no steady flow and the dynamic moduli (G′ and G″) are characteristic of a gel, indicating a transition to a waxy solid. acs.orgacs.org This composition-induced glass-forming behavior is a hallmark of strong self-assembly. researchgate.net

These findings demonstrate that rheometry is not just a tool for measuring bulk viscosity but a sensitive probe for characterizing the emergence of complex, self-assembled structures driven by specific molecular interactions in octylamine-phosphate systems. researchgate.netacs.org

Table 2: Summary of Rheological Behavior in HDEHP/n-Octylamine (NOA) Systems

| n-Octylamine Mole Fraction (X_NOA) | System Behavior | Dominant Characteristics |

|---|---|---|

| < 0.43 | Newtonian Liquid | Viscosity is constant with shear rate; simple fluid behavior. |

| Approaching 0.50 | Viscous Liquid | Progressive formation of supramolecular structures; increasing viscosity. |

| = 0.50 | Gel / Waxy Solid | No steady flow; solid-like behavior under small deformation; abrupt change in dynamics. |

Based on findings from rheometry and NMR studies. acs.org

Future Research Directions and Emerging Applications of Octylamine Phosphate Systems

Development of Novel Octylamine-Phosphate-Based Functional Materials

The development of new functional materials from octylamine-phosphate systems is a promising area of research. These materials can be designed with specific physicochemical properties for a variety of applications. researchgate.net

One area of focus is the creation of hybrid organic-inorganic materials. For instance, n-octylamine has been used as a surfactant to direct the pore structure of organically modified silicates (ormosils). walshmedicalmedia.com This process creates nanomaterials with uniform pore radii, and the presence of n-octylamine helps prevent cracking in the resulting gel. [3. The flexibility of the material is enhanced, leading to increased shrinkage and subsequent crack prevention. walshmedicalmedia.com

Another avenue of research involves the development of novel consolidants for stone strengthening. Aqueous phosphate (B84403) solutions can react with calcite in stone to form hydroxyapatite, a compound that can significantly improve the mechanical properties of limestone. walshmedicalmedia.com

Furthermore, the self-assembly properties of octylamine-phosphate systems are being explored to create materials with planned physicochemical properties. researchgate.net For example, mixtures of bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA) have been shown to form waxy solids with hexagonal bidimensional structures, a transition driven by the synergetic effect of ordered nanodomains. researchgate.net The study of such systems provides fundamental knowledge for designing new materials. acs.org

Recent research has also demonstrated the potential for creating layered materials. For example, the structure of some uranyl compounds consists of anionic inorganic sheets and cationic organic blocks of protonated octylamine (B49996) molecules that self-organize based on hydrophilic-hydrophobic interactions. academie-sciences.fr Additionally, titanium phosphate nanoparticles have been shown to incorporate n-octylamine to form n-octylammonium/phosphate ion pairs. researchgate.netnih.gov

The following table summarizes key research findings in the development of novel octylamine-phosphate-based functional materials.

Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational methods are becoming increasingly vital for the predictive modeling and design of octylamine-phosphate systems. These approaches offer insights into molecular interactions and system dynamics that are often difficult to obtain through experimental methods alone. vcu.edu

Density Functional Theory (DFT) is a powerful tool used to investigate these systems. DFT studies can be used to understand the electronic structure of molecules and their complexes. For example, DFT calculations have been employed to study the transamination reaction involving an internal aldimine, revealing the active role of the phosphate group in proton transfer. nih.gov In another study, DFT was used to investigate the adsorption energies of octylamine on platinum surfaces to understand its effect on catalytic hydrogenation selectivity. researchgate.net

Computational thermodynamics methods like CALPHAD are also valuable for modeling the thermodynamic properties of each phase and simulating multicomponent phase behavior. azonano.com This can be particularly useful for designing materials with specific phase diagrams.

Molecular dynamics simulations provide another avenue for understanding the behavior of these systems. They can be used to study the self-assembly of amphiphilic molecules and how their interactions can generate complexity at the nanoscale. kinampark.com

The following table highlights some of the advanced computational approaches and their applications in the study of octylamine-phosphate systems.

Integration into Sustainable Chemical Processes (e.g., Bio-derived Chemical Separations)

Octylamine-phosphate systems are being explored for their potential in sustainable chemical processes, particularly in the separation of bio-derived chemicals. researchgate.net Reactive extraction is a promising method for recovering carboxylic acids from dilute aqueous streams, such as those produced in bioreactors. researchgate.net

Tri-n-octylamine (TOA) has been used as an extractant in these processes. researchgate.net For example, it has been used for the reactive extraction of propionic acid, with sunflower oil used as a non-toxic diluent to address the toxicity concerns associated with conventional solvents. researchgate.net The efficiency of this extraction can be enhanced by the addition of modifiers. researchgate.net

The use of vegetable oils as diluents is a key aspect of making these processes more sustainable. orientjchem.org Studies have investigated the use of biodiesels from sources like sunflower, sesame, and rice bran for the recovery of glutaric acid using TOA. orientjchem.org

The separation of other bio-derived acids has also been investigated. For example, the reactive extraction of protocatechuic acid using TOA in various diluents has been studied, with isobutyl acetate (B1210297) showing the highest extraction efficiency. acs.org

The table below presents data on the use of octylamine in the separation of various bio-derived chemicals.

Exploration of New Mechanistic Pathways in Intermolecular Interactions and Self-Organization

A deeper understanding of the mechanistic pathways of intermolecular interactions and self-organization in octylamine-phosphate systems is crucial for advancing their application. researchgate.netcas.cz Research in this area focuses on the fundamental forces that drive the assembly of these molecules into complex structures.

Studies on mixtures of bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA) have revealed that proton transfer from HDEHP to NOA is a key driving force for self-assembly. researchgate.netacs.org This, along with the tendency of the resulting species to form hydrogen bonds and segregate their alkyl chains, leads to the formation of ordered structures. researchgate.netacs.org

The self-assembly process can be influenced by factors such as the composition of the mixture. researchgate.net For example, in HDEHP/NOA systems, a composition-induced phase transition from a liquid to a waxy solid with a hexagonal bidimensional structure has been observed. researchgate.net This transition is a result of the synergistic effect of the progressive increase in the number density of ordered nanodomains. researchgate.net

The role of specific interactions, both polar and apolar, along with steric effects, is critical in regulating the molecular organization in these surfactant mixtures. researchgate.net The self-assembly of amphiphilic molecules can lead to the formation of various aggregates, from globular objects to fibers. rsc.org The charge-density matching principle has also been observed to play a role in the self-organization of uranyl compounds containing protonated octylamine molecules. academie-sciences.fr

The following table summarizes key findings related to the mechanistic pathways of intermolecular interactions and self-organization in octylamine-phosphate systems.

Synergistic Effects in Multi-Component Systems for Enhanced Performance

The combination of octylamine and phosphate compounds with other chemical agents in multi-component systems can lead to synergistic effects, resulting in enhanced performance for various applications. researchgate.net This is particularly evident in the field of solvent extraction.

The mixture of tri-n-octylamine (TOA) and tri-n-butyl phosphate (TBP) has been shown to exhibit a remarkable synergistic effect in the extraction of various organic acids. researchgate.net This combination enhances the extraction efficiency for acids such as glycolic, lactic, succinic, and fumaric acid. researchgate.net The extracted species are thought to be complexes involving the acid, TOA, and TBP. researchgate.net

Synergism has also been observed in the extraction of metal ions. The extraction of zirconium (IV) from a hydrochloric acid medium with a binary mixture of TOA and Cyanex 923 showed a synergistic effect at higher acid molarities. scirp.org Similarly, the extraction of vanadium from a sulfate (B86663) medium with a mixture of di-(2-ethylhexyl) phosphoric acid (D2EHPA) and TBP showed a significant increase in extraction percentage due to a synergistic effect. sci-hub.se

In the realm of antimicrobial compositions, a synergistic effect has been observed between amine oxides and peroxygen compounds, creating a more potent biocide than either component used separately. google.com

The table below provides examples of synergistic effects in multi-component systems containing octylamine or phosphate compounds.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for octylamine phosphate, and how is its intercalation into layered materials verified?

- Methodological Answer: this compound synthesis often involves intercalation reactions, where octylamine is introduced into layered matrices (e.g., vanadyl phosphate or magadiite). This process requires optimizing solvent polarity (e.g., using toluene or ethanol) and reaction time to ensure successful intercalation . Post-synthesis, characterization techniques like X-ray diffraction (XRD) and solid-state NMR confirm structural integrity by detecting changes in layer spacing and covalent interactions (e.g., nitrogen bonding in the matrix) . For example, XRD peaks shifting to lower angles indicate expanded interlayer spacing due to octylamine insertion .

Q. Which analytical methods are recommended for quantifying phosphate content in this compound, and how are statistical errors minimized?

- Methodological Answer: Phosphate quantification typically employs spectrophotometric assays, such as the molybdenum-blue method. A standard curve is generated using known phosphate concentrations (e.g., 0–50 µM), with absorbance measured at 880 nm. Data analysis in tools like Excel includes linear regression (LINEST function) to calculate slope, intercept, and R² values. Outliers are identified via 95% confidence intervals, and results are reported as mean ± standard deviation . For accuracy, ensure samples are filtered (0.45 µm) to avoid particulate interference, and validate methods against certified reference materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Octylamine (a component) is classified as a skin/eye irritant (Category 1A/1). Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles during handling. In case of exposure, rinse skin with soap/water and eyes with water for 15 minutes. Store the compound in sealed containers away from oxidizers, and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can experimental designs for testing this compound’s corrosion inhibition efficiency be optimized?

- Methodological Answer: Electrochemical impedance spectroscopy (EIS) and Tafel polarization are key for evaluating corrosion inhibition. Coat substrates (e.g., Mg alloys) with octylamine-functionalized graphene oxide (GO) and immerse in NaCl solutions. Measure charge-transfer resistance (Rct) via Nyquist plots; higher Rct indicates superior barrier properties. Include controls (uncoated alloys) and validate with surface characterization (FESEM/TEM) to correlate microstructure (e.g., polycrystalline morphology) with performance . For reproducibility, maintain consistent coating thickness (e.g., 10–20 µm) and test in triplicate .

Q. How should researchers resolve discrepancies in phosphate concentration data from different analytical methods?

- Methodological Answer: Discrepancies often arise from methodological artifacts. For instance, soluble reactive phosphorus (SRP) assays may overestimate phosphate due to particulate dissolution during filtration . Cross-validate results using steady-state phosphorus regeneration models or isotopic dilution techniques. Statistical tools like Bland-Altman plots can quantify bias between methods, while spike-recovery experiments (adding known phosphate amounts) assess accuracy . If contradictions persist, conduct a meta-analysis of literature data to identify systematic errors (e.g., reagent interference) .

Q. What strategies integrate computational modeling with experimental studies of this compound’s interactions?

- Methodological Answer: Use density functional theory (DFT) to model octylamine-phosphate binding energies and electron distribution. Compare computational predictions (e.g., nitrogen’s covalent interaction with GO) with experimental FTIR spectra (e.g., C-N stretching at 1250 cm⁻¹) or XPS data . Molecular dynamics simulations can further predict diffusion barriers of corrosive ions through octylamine-GO coatings, guiding experimental design for corrosion studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.